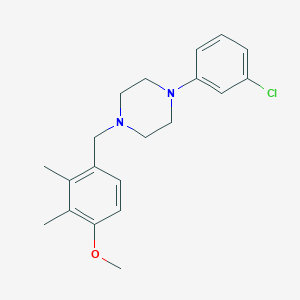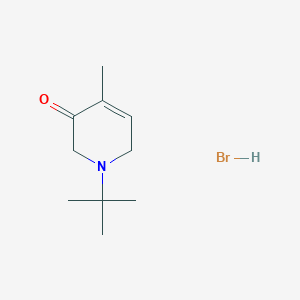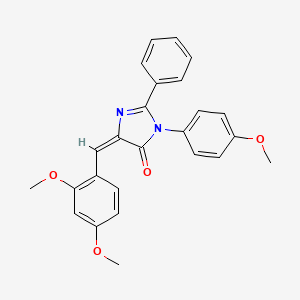![molecular formula C15H31NO B4895457 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol](/img/structure/B4895457.png)
2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol, also known as MHAH or MPH, is a compound that has been widely studied for its potential applications in scientific research. It is a chiral compound with two enantiomers, and its synthesis method involves several steps of organic chemistry reactions.
作用機序
The mechanism of action of 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol is not fully understood, but it is believed to involve the modulation of ion channels in the nervous system. 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the transmission of pain signals. It has also been shown to activate GABA receptors, which are involved in the inhibition of pain signals. The exact mechanism of action of 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol is still being studied.
Biochemical and Physiological Effects:
2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers in animal models of neuropathic pain. 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has been shown to have a low toxicity profile, and it does not appear to have any significant adverse effects on vital organs or systems.
実験室実験の利点と制限
2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has several advantages for lab experiments. It is a chiral compound, which means that it can be used to study enantioselective processes. It is also a relatively stable compound, which makes it suitable for long-term studies. However, 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being studied. It can also be difficult to synthesize and purify in large quantities, which can limit its availability for lab experiments.
将来の方向性
There are several future directions for the study of 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol. One direction is to study its potential applications in drug delivery systems, as it can be conjugated with other molecules to target specific tissues or cells. Another direction is to study its potential applications in treating neuropathic pain, as it has been shown to have a different mechanism of action compared to traditional analgesics. Additionally, more studies are needed to fully understand the mechanism of action of 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol and its effects on the nervous system.
合成法
The synthesis method of 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol involves several steps of organic chemistry reactions. Firstly, 2-methyl-2-heptanol is reacted with sodium hydride to form the corresponding sodium alkoxide. Then, the sodium alkoxide is reacted with 4-methylcyclohexanone to form the intermediate product. The intermediate product is then reduced with lithium aluminum hydride to form the final product, 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol. The synthesis method has been optimized to improve the yield and purity of the product.
科学的研究の応用
2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has been studied for its potential applications in scientific research. It has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been studied for its potential applications in treating neuropathic pain, as it has been shown to have a different mechanism of action compared to traditional analgesics. 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has also been studied for its potential applications in drug delivery systems, as it can be conjugated with other molecules to target specific tissues or cells.
特性
IUPAC Name |
2-methyl-6-[(4-methylcyclohexyl)amino]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO/c1-12-7-9-14(10-8-12)16-13(2)6-5-11-15(3,4)17/h12-14,16-17H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBRFEFKMKMFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(C)CCCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-[(4-methylcyclohexyl)amino]heptan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B4895378.png)


![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B4895393.png)
![5-{3-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895401.png)
![3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4895404.png)
![8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline](/img/structure/B4895405.png)

![benzyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4895432.png)

![4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895447.png)
![5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide](/img/structure/B4895465.png)

